

An In-depth Technical Guide to 2-Arachidonoyl glycerol-d5

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Compound of Interest

Compound Name: 2-Arachidonoyl glycerol-d5

Cat. No.: B584892

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Arachidonoyl glycerol-d5** (2-AG-d5), a critical tool in endocannabinoid research. This document outlines its chemical properties, biological significance, and practical applications, with a focus on its use as an internal standard in analytical chemistry.

Core Properties and Specifications

2-Arachidonoyl glycerol-d5 is a deuterated analog of 2-Arachidonoyl glycerol (2-AG), an endogenous agonist of the cannabinoid receptors CB1 and CB2.^{[1][2][3]} Its primary application lies in its use as an internal standard for the accurate quantification of 2-AG in biological samples using mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).^{[1][4]} The incorporation of five deuterium atoms provides a distinct mass shift, enabling differentiation from the endogenous, non-labeled 2-AG without significantly altering its chemical behavior.

Quantitative Data Summary

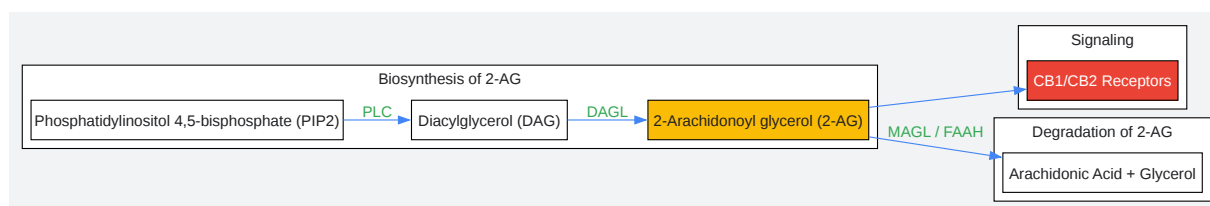
The following tables summarize the key quantitative data for **2-Arachidonoyl glycerol-d5**.

Identifier	Value
CAS Number	2522598-88-3[1][4][5][6]
Synonyms	2-AG-d5, 5Z,8Z,11Z,14Z-eicosatetraenoic acid, 2-glycerol-1,1,2,3,3-d5 ester[1][4][5]
Molecular Formula	C23H33D5O4[1][5]
Molecular Weight	383.6 g/mol [1][5]
Specification	Value
Purity	≥99% deuterated forms (d1-d5)[1][5]
Formulation	A solution in acetonitrile (typically 500 µg/ml)[1]
Storage Temperature	-80°C[4]
Shipping Temperature	-80°C[4]
Solubility	Concentration
DMSO	~10 mg/ml[1]
Ethanol	Miscible[1]
PBS (pH 7.2)	~150 µg/ml[1]

Biological Significance and Signaling Pathway

2-Arachidonoyl glycerol (2-AG) is the most abundant endocannabinoid in the central nervous system and acts as a full agonist at both CB1 and CB2 cannabinoid receptors.[2][3][7] Its synthesis is a calcium-dependent process initiated by the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][7] Subsequently, diacylglycerol lipase (DAGL) hydrolyzes DAG to form 2-AG.[2][7] 2-AG signaling is terminated by its enzymatic degradation, primarily by monoacylglycerol lipase (MAGL), which hydrolyzes it back to arachidonic acid and glycerol.[1][2]

The following diagram illustrates the biosynthesis and degradation pathway of 2-AG.



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Caption: Biosynthesis and degradation pathway of 2-Arachidonoyl glycerol (2-AG).

Experimental Protocols

Quantification of Endogenous 2-AG using 2-AG-d5 as an Internal Standard

This protocol outlines a general workflow for the extraction and quantification of 2-AG from biological samples using LC-MS/MS.

1. Sample Preparation and Extraction:

- Homogenize the biological tissue or fluid in a suitable solvent, such as a mixture of chloroform, methanol, and water (2:1:1, v/v/v).
- Add a known amount of **2-Arachidonoyl glycerol-d5** (e.g., 50 pmol) to the homogenate as an internal standard.
- Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.
- Collect the lower organic phase containing the lipids.
- Dry the organic phase under a stream of nitrogen.

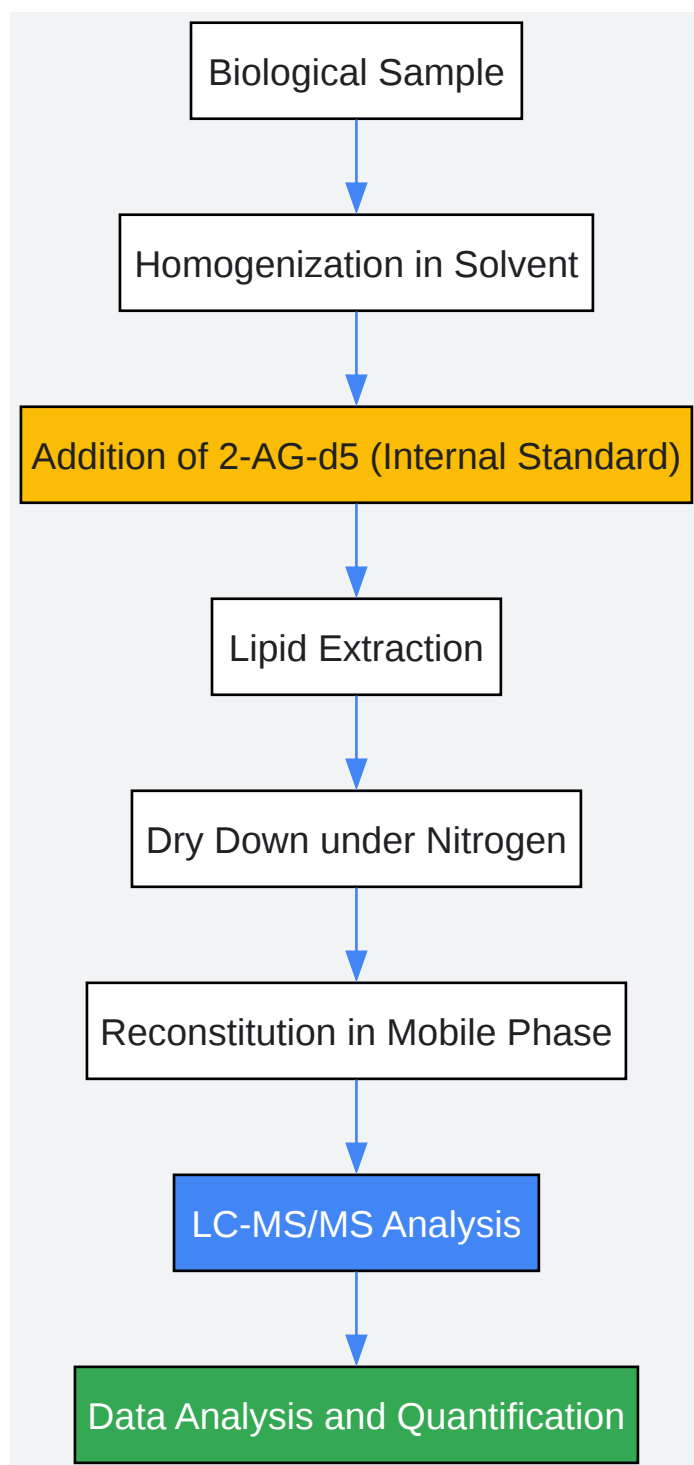
2. Sample Analysis by LC-MS/MS:

- Reconstitute the dried lipid extract in a suitable mobile phase.
- Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.
- Separate the analytes using a suitable C18 column with a gradient elution profile.
- Monitor the transition of the precursor ion to the product ion for both endogenous 2-AG and the 2-AG-d5 internal standard using multiple reaction monitoring (MRM).

3. Data Analysis:

- Integrate the peak areas for both the endogenous 2-AG and the 2-AG-d5 internal standard.
- Calculate the ratio of the peak area of endogenous 2-AG to the peak area of 2-AG-d5.
- Quantify the amount of endogenous 2-AG in the sample by comparing the peak area ratio to a standard curve generated with known amounts of non-labeled 2-AG.

The following diagram provides a visual representation of the experimental workflow.



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Caption: Experimental workflow for 2-AG quantification using 2-AG-d5.

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